![molecular formula C25H24N2O5S B2984584 N-苄基-3,4,5-三甲氧基-N-(5-甲氧基苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 900004-66-2](/img/structure/B2984584.png)

N-苄基-3,4,5-三甲氧基-N-(5-甲氧基苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

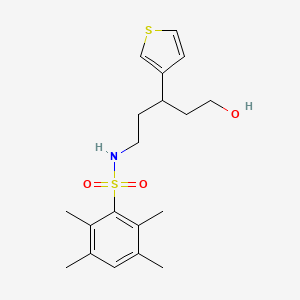

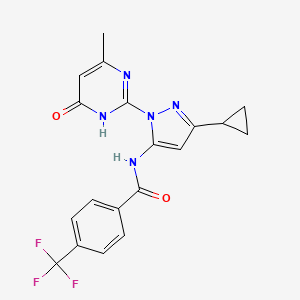

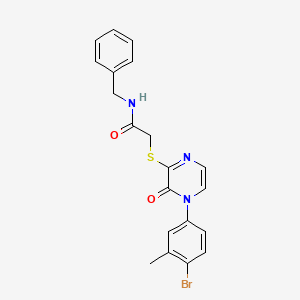

The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . Further molecular docking studies have been accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .科学研究应用

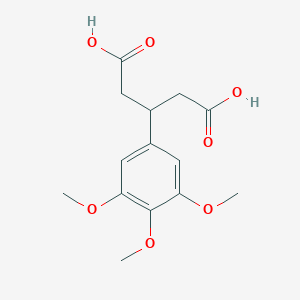

化学合成和药物化学

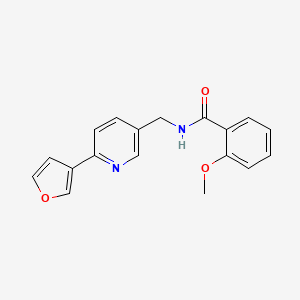

在化学合成和药物化学领域,N-苄基-3,4,5-三甲氧基-N-(5-甲氧基苯并[d]噻唑-2-基)苯甲酰胺及其类似物已被探索用于各种应用。欧文等人(1995 年)合成了大黄素的类似物,大黄素是一种用于骨关节炎的药物,显示出在豚鼠中改善的全身暴露(Owton et al., 1995)。宇藤等人(2009 年)研究了苯甲酰胺作为硬脂酰辅酶 A 去饱和酶-1 的有效抑制剂,硬脂酰辅酶 A 去饱和酶-1 是一种与代谢性疾病有关的酶,从而发现了一种具有显着抑制活性的化合物(Uto et al., 2009)。

抗癌研究

包括与 N-苄基-3,4,5-三甲氧基-N-(5-甲氧基苯并[d]噻唑-2-基)苯甲酰胺在结构上相关的苯甲酰胺衍生物已被评估其抗癌特性。拉维纳克等人(2021 年)设计并合成了苯甲酰胺衍生物,显示出针对各种癌细胞系的中等至优异的抗癌活性(Ravinaik et al., 2021)。

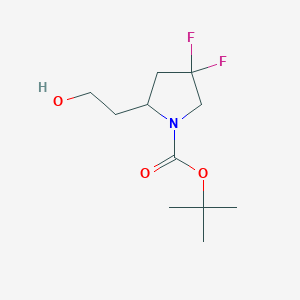

抗菌和抗氧化应用

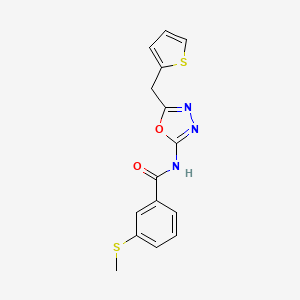

苯甲酰胺衍生物的抗菌和抗氧化活性也一直是研究的重点。杨等人(2015 年)从内生链霉菌中分离出一种新的苯甲酰胺,该苯甲酰胺表现出抗菌和抗氧化活性(Yang et al., 2015)。辛德里奇等人(2019 年)合成了具有抗氧化特性的苯并咪唑/苯并噻唑-2-甲酰胺,突出了它们在对抗氧化应激相关疾病方面的潜力(Cindrić et al., 2019)。

光物理研究

苯并噻唑衍生物的光物理性质已被研究,正如 Ha 等人(2010 年)的工作中所见,他们合成了具有苯并噻唑核心的液晶,展示了它们在材料科学应用中的潜力(Ha et al., 2010)。

作用机制

Target of Action

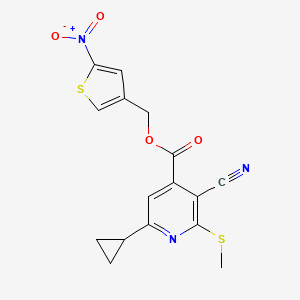

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

One study mentions a compound that inhibited taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated erk2 (extracellular signal regulated kinase 2) protein, and inhibited erks phosphorylation without acting directly on microtubules and tubulin . This might provide some insight into the possible interactions of this compound with its targets.

Biochemical Pathways

Compounds containing the tmp group have shown to affect various biochemical pathways related to their targets, such as those involving tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β .

Result of Action

Compounds containing the tmp group have displayed notable anti-cancer effects, promising anti-fungal and anti-bacterial properties, and significant efficacy against leishmania, malaria, and trypanosoma . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

属性

IUPAC Name |

N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S/c1-29-18-10-11-22-19(14-18)26-25(33-22)27(15-16-8-6-5-7-9-16)24(28)17-12-20(30-2)23(32-4)21(13-17)31-3/h5-14H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETYQURXBIKVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2984503.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B2984505.png)

![3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2984508.png)

![1-[4-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2984510.png)

![5-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2984517.png)

![5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2984520.png)